1-(1,3-Oxazol-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid
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Overview
Description
1-(1,3-Oxazol-2-yl)bicyclo[211]hexane-5-carboxylic acid is a compound that features a bicyclic hexane structure fused with an oxazole ring and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-Oxazol-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid typically involves the following steps:
Formation of the Bicyclo[2.1.1]hexane Core: This can be achieved through a [2+2] cycloaddition reaction, where suitable precursors undergo photochemical reactions to form the bicyclic structure.
Introduction of the Oxazole Ring: The oxazole ring can be introduced through cyclization reactions involving appropriate precursors such as amino alcohols and carboxylic acids.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for the cycloaddition and cyclization steps, and employing efficient purification techniques to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
1-(1,3-Oxazol-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, various solvents and temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
1-(1,3-Oxazol-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(1,3-Oxazol-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The oxazole ring and bicyclic structure allow it to bind to enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1-(1,3-Oxazol-5-yl)bicyclo[2.1.1]hexane-5-carboxylic acid: Similar structure but with the oxazole ring at a different position.
1-(1,3-Oxazol-4-yl)bicyclo[2.1.1]hexane-5-carboxylic acid: Another positional isomer with different chemical properties.
Properties
IUPAC Name |
1-(1,3-oxazol-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c12-8(13)7-6-1-2-10(7,5-6)9-11-3-4-14-9/h3-4,6-7H,1-2,5H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAUHHOFKXOWWGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC1C2C(=O)O)C3=NC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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